3-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine
Description
Properties
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]oxy-6-methoxypyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6S/c1-23-16-4-5-17(19-18-16)26-12-6-7-20(11-12)27(21,22)13-2-3-14-15(10-13)25-9-8-24-14/h2-5,10,12H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFURZMQTCQJEIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl intermediate: This can be achieved through the alkylation of 2,3-dihydroxybenzoic acid, followed by azidation and Curtius rearrangement to obtain the desired intermediate.
Synthesis of the pyrrolidine derivative: The intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group, followed by cyclization to form the pyrrolidine ring.
Coupling with 6-methoxypyridazine: The final step involves the coupling of the pyrrolidine derivative with 6-methoxypyridazine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize side reactions and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group and other substituents can be replaced through nucleophilic substitution reactions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Biological Studies: It is used in studies to understand its interactions with various biological targets and pathways.
Chemical Research: The compound serves as a model for studying the reactivity and properties of similar structures.
Mechanism of Action
The mechanism of action of 3-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-6-yl derivatives: These compounds share the dihydrobenzo[b][1,4]dioxin core structure and exhibit similar reactivity and properties.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring and various substituents, which may have comparable biological activities.
Methoxypyridazine derivatives:
Uniqueness
The uniqueness of 3-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
The compound 3-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine is a small molecule that belongs to the class of organic compounds known as benzenesulfonamides. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name: 1-(2,3-dihydro-1,4-benzodioxin-6-sulfonyl)-4-(4-methoxybenzenesulfonyl)piperazine
- Molecular Formula: C19H22N2O7S2
- Molecular Weight: 454.517 g/mol
- Chemical Classification: Benzenesulfonamides
Anticancer Properties
Research indicates that compounds containing the benzodioxole moiety exhibit significant anticancer activity. For example, studies have shown that derivatives of benzodioxole can inhibit cell proliferation and induce apoptosis in various cancer cell lines:
- Cell Lines Tested:
- A549 (human lung adenocarcinoma)
- C6 (rat glioma)
- NIH/3T3 (mouse embryonic fibroblast)
Key Findings:
- Cytotoxic Effects: The compound has demonstrated cytotoxic effects against A549 and C6 cells while showing lower toxicity to NIH/3T3 cells. This selective toxicity is crucial for developing anticancer agents that minimize harm to healthy cells .
-
Mechanism of Action:
- Induction of apoptosis was observed in treated cancer cells, with significant increases in early and late apoptotic cells compared to control groups.
- The compound's influence on mitochondrial membrane potential was also noted, indicating a potential pathway for inducing cell death in cancerous cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of specific substituents on the benzene ring significantly influences the compound's anticancer activity. For instance, the introduction of a biphenyl group has been linked to enhanced lipophilicity and increased anticancer efficacy against A549 cells .
Table 1: Cytotoxicity and Apoptosis Induction
| Compound | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Viability (%) |
|---|---|---|---|
| Control | 4.5 | 3.1 | 94.3 |
| Compound 5 | 25.0 | 12.11 | 60.2 |
| Cisplatin | 16.3 | 32.4 | 69.0 |
This table illustrates the effectiveness of Compound 5 compared to a standard chemotherapeutic agent (Cisplatin), highlighting its potential as an anticancer agent.
Table 2: Mitochondrial Membrane Potential Analysis
| Treatment | C6 Cells (%) | A549 Cells (%) |
|---|---|---|
| Control | 98.3 | 82.6 |
| Compound 5 | 49.8 | 52.7 |
| Cisplatin | 46.6 | 41.4 |
The data indicates significant alterations in mitochondrial membrane potential upon treatment with Compound 5, suggesting mitochondrial involvement in its mechanism of action.
Q & A
Q. What are the key structural features and nomenclature challenges associated with this compound?
The compound contains a pyridazine core substituted with a methoxy group at position 6 and a sulfonylated pyrrolidine-dihydrobenzodioxine moiety at position 2. The IUPAC name reflects these substituents but may conflict with alternative naming conventions for fused heterocycles. For example, the dihydrobenzodioxine component (2,3-dihydro-1,4-benzodioxine) is critical for stereoelectronic properties, while the sulfonyl-pyrrolidine linker introduces conformational constraints. Researchers should cross-validate nomenclature using CAS registry numbers (e.g., 2306268-61-9 for related analogs) and SMILES strings (e.g., CN(C)CC1=CC(=CC=C1)NC2=C(OC)N=C(C=C2)C3C4=C(OCCO4)C=CC=3 from ) to avoid ambiguity .
Q. Which analytical techniques are recommended for purity assessment and structural validation?
Methodological approaches include:
- HPLC-MS : To quantify impurities and confirm molecular weight (e.g., molecular weight 391.46 for analogs in ).
- NMR Spectroscopy : 1H/13C NMR for resolving sulfonyl-pyrrolidine regiochemistry and verifying dihydrobenzodioxine ring integrity.
- X-ray crystallography : For resolving stereochemical uncertainties in the pyrrolidine linker.
- Elemental analysis : To validate empirical formulas (e.g., C23H25N3O3 in ). Contradictions in data (e.g., unexpected melting points) should prompt re-evaluation of synthetic intermediates .
Q. How can solubility and stability be experimentally determined for this compound?
Use the shake-flask method to measure solubility in solvents like DMSO, water, or ethanol. Stability studies should assess:
- pH dependence : Expose the compound to buffers (pH 1–13) and monitor degradation via UV-Vis or LC-MS.
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert vs. oxidative atmospheres.
- Light sensitivity : Accelerated photodegradation studies using ICH Q1B guidelines. highlights safety protocols for handling light-sensitive analogs .
Advanced Research Questions
Q. What strategies optimize the synthetic yield of the sulfonylated pyrrolidine intermediate?
Key steps include:
- Sulfonylation conditions : Use sulfonyl chlorides in anhydrous dichloromethane with a base (e.g., triethylamine) at 0–5°C to minimize side reactions.
- Pyrrolidine activation : Pre-functionalize the pyrrolidine with a leaving group (e.g., mesylate) to enhance reactivity with the dihydrobenzodioxine moiety.
- Purification : Flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC. ’s SMILES string suggests steric hindrance may require optimized reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
